BenchChemオンラインストアへようこそ!

(R)-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

Chiral resolution Enantiomeric purity Absolute configuration

(R)-3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid (CAS 1260588-00-8) is a single-enantiomer, N-Boc-protected β-amino acid derivative featuring a cyclopropyl substituent at the β-carbon position. With molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.28 g/mol , this compound serves as a chiral building block for peptide and peptidomimetic synthesis, wherein the cyclopropyl ring introduces conformational rigidity and the Boc group provides orthogonal amine protection amenable to standard solid-phase and solution-phase coupling protocols.

Molecular Formula C11H19NO4
Molecular Weight 229.276
CAS No. 1260588-00-8
Cat. No. B2605878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid
CAS1260588-00-8
Molecular FormulaC11H19NO4
Molecular Weight229.276
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1CC1
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(6-9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1
InChIKeyVGEUFFPHZNVSKU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic Acid: A Single-Enantiomer Boc-β-Cyclopropylalanine Building Block for Chiral Drug Discovery


(R)-3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid (CAS 1260588-00-8) is a single-enantiomer, N-Boc-protected β-amino acid derivative featuring a cyclopropyl substituent at the β-carbon position. With molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.28 g/mol , this compound serves as a chiral building block for peptide and peptidomimetic synthesis, wherein the cyclopropyl ring introduces conformational rigidity and the Boc group provides orthogonal amine protection amenable to standard solid-phase and solution-phase coupling protocols [1]. The (R)-configuration at the β-carbon distinguishes it from its (S)-enantiomer (CAS 1260604-09-8), making stereochemical identity a critical procurement parameter [2].

Why the (R)-Cyclopropyl-β-Amino Acid Motif Cannot Be Casually Substituted: Procurement-Relevant Differentiators


Substituting (R)-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid with racemic mixtures, the (S)-enantiomer, or non-cyclopropyl β-amino acid analogs risks compromising three interdependent properties: enantiomeric fidelity, conformational pre-organization, and lipophilicity. The (R)-stereochemistry is essential for generating the correct three-dimensional presentation of pharmacophoric elements in target-bound conformations [1]. The cyclopropyl ring provides geometric constraint not achievable with linear alkyl β-amino acids such as β-alanine or β-homoleucine derivatives [2], while the Boc protecting group modulates LogP by approximately 1.2 log units relative to the free amine form, influencing both solubility and membrane partitioning during synthesis and biological evaluation . These properties are non-interchangeable across available analogs, making informed, specification-driven procurement indispensable.

Quantitative Differentiation Evidence for (R)-3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic Acid Versus Key Analogs


Stereochemical Identity: Defined (R)-Enantiomer Versus (S)-Enantiomer for Chiral Purity Assurance

The (R)-enantiomer (CAS 1260588-00-8) and (S)-enantiomer (CAS 1260604-09-8) are distinct chemical entities with non-superimposable mirror-image structures, confirmed by their respective Cahn-Ingold-Prelog stereodescriptors and distinct InChIKeys . The (R)-enantiomer carries the InChIKey VGEUFFPHZNVSKU-MRVPVSSYSA-N with the /t8-/m1/s1 stereochemical layer, while the (S)-enantiomer bears VGEUFFPHZNVSKU-QMMMGPOBSA-N with /t8-/m0/s1 [1]. Patents covering the preparation of substantially enantiomerically pure 3-amino-3-cyclopropylpropanoate esters explicitly require resolution of the (R) and (S) forms via diastereomeric salt formation with chiral acids such as tartaric or mandelic acid, demonstrating that stereochemical identity is a non-trivial, process-controlled quality attribute [2].

Chiral resolution Enantiomeric purity Absolute configuration

Lipophilicity Modulation: Boc-Protected Form Exhibits 7.2-Fold Higher LogP Versus Free Amine

N-Boc protection of (R)-3-amino-3-cyclopropylpropanoic acid increases the computed LogP from 0.20 (free amine, CAS 1260587-46-9) to 1.42 (Boc-protected, CAS 1260588-00-8), representing an approximately 7.2-fold increase in predicted octanol-water partition coefficient . For context, the racemic Boc-protected form (CAS 683218-80-6) has a reported LogP of 1.97, indicating that the single (R)-enantiomer may exhibit subtly different physicochemical behavior compared to the racemate .

LogP Lipophilicity Membrane permeability Boc protection

Conformational Rigidity: Fsp3 Value of 0.82 Surpasses Typical Non-Cyclopropyl β-Amino Acid Building Blocks

The fraction of sp³-hybridized carbons (Fsp3) for (R)-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is 0.82 (9 sp³ carbons out of 11 total carbons), as reported in vendor technical data . This value exceeds that of common Boc-β-amino acid building blocks such as Boc-β-alanine (Fsp3 ≈ 0.67) and approaches the Fsp3 range associated with higher clinical success rates in drug discovery [1]. The cyclopropyl ring contributes three sp³ carbons within a constrained three-membered ring geometry, simultaneously elevating Fsp3 and restricting bond rotation—a combination not achievable with flexible alkyl-chain analogs.

Fsp3 Conformational constraint Drug-likeness sp3 fraction

Potency Enhancement: Cyclopropylalanine-Containing Inhibitors Exhibit ~10-Fold Improved Potency Versus Flexible Alkyl Side-Chain Analogs in HCV NS3 Protease

Bogen et al. demonstrated that incorporation of cyclopropylalanine at the P1 and P2 positions of an α-ketoamide HCV NS3-4A serine protease inhibitor (compound 24) resulted in approximately 10-fold improvement in inhibitory potency compared to earlier lead compound 1 bearing flexible alkyl side chains [1]. This study provides class-level evidence that the cyclopropyl-β-amino acid scaffold—the deprotected form of the target compound—confers a measurable potency advantage in a therapeutically relevant protease inhibition context.

HCV protease Cyclopropylalanine Potency enhancement Structure-activity relationship

Supply Consistency: ≥97% Purity Specifications Across Multiple Independent Vendors Provide Redundant Sourcing Assurance

The (R)-enantiomer (CAS 1260588-00-8) is available from multiple independent vendors with consistent reported purity specifications of ≥97% . This multi-vendor availability with consistent quality benchmarks contrasts with the (S)-enantiomer (CAS 1260604-09-8), which has fewer listed suppliers and less standardized purity reporting [1]. The racemic form (CAS 683218-80-6) is also available at 97% purity but lacks stereochemical definition .

Chemical purity Vendor qualification Supply chain Quality control

Structural Motif Validation: Boc-Cyclopropyl-β-Amino Acids Synthesized with Excellent Enantioselectivity via (Salen)Ru(II) Catalysis

Miller et al. demonstrated that trans-cyclopropyl β-amino acid derivatives, including Boc-protected variants, can be synthesized in five steps with excellent enantioselectivities using a chiral (Salen)Ru(II) cyclopropanation catalyst [1]. The methodology proceeds with high overall yield and was explicitly validated for both Cbz- and Boc-protected β-amino acid derivatives, confirming the synthetic accessibility and stereochemical integrity of this class of compounds. This published route provides a reproducible framework for custom synthesis that is not available for all β-amino acid scaffolds.

Asymmetric synthesis Enantioselectivity Cyclopropanation Salen catalyst

Recommended Application Scenarios for (R)-3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic Acid Based on Quantitative Evidence


Peptide-Based Protease Inhibitor Lead Optimization Requiring Conformationally Constrained β-Amino Acid Residues

Programs targeting viral proteases (HCV, SARS-CoV-2 MPro, enteroviral 3C protease) that have established structure-activity relationships around P1/P2 residue geometry should prioritize this (R)-configured Boc-β-cyclopropylalanine building block. The 10-fold potency enhancement demonstrated for cyclopropylalanine-containing α-ketoamide HCV NS3 inhibitors provides class-level precedent for the privileged nature of this scaffold [1]. The (R)-stereochemistry and Boc protection enable direct incorporation into standard Fmoc-SPPS or solution-phase fragment coupling workflows, with orthogonal deprotection allowing subsequent functionalization for warhead attachment [2].

Fragment-Based Drug Discovery Leveraging High Fsp3 Building Blocks

For fragment-based screening libraries prioritizing three-dimensionality and saturation, this compound (Fsp3 = 0.82) offers a significant advantage over flatter, more aromatic building blocks [1]. The high sp³ fraction is associated with improved physicochemical property profiles and higher probability of clinical progression [2]. The cyclopropyl ring additionally serves as a metabolically more stable bioisostere for tert-butyl or isopropyl groups commonly found in fragment hits, potentially reducing oxidative metabolism while maintaining hydrophobic contacts [3].

Chiral Building Block Supply for GMP-Route API Intermediate Manufacturing

CDMOs and internal process chemistry groups tasked with developing scalable, chirally-pure routes to APIs containing β-cyclopropylalanine motifs should procure this (R)-enantiomer as the reference standard for method development. The established patent literature on enantiomerically pure 3-amino-3-cyclopropylpropanoate ester synthesis via diastereomeric salt resolution provides a regulatory-grade starting point for route scouting [1]. Consistent ≥97% purity across multiple commercial sources enables cross-vendor qualification without compromising analytical method transfer [2].

Structure-Activity Relationship Studies on Cyclopropyl Ring Geometry and β-Amino Acid Conformation

Medicinal chemistry teams systematically exploring the conformational effects of cyclopropyl substitution on peptide backbone geometry should procure both the (R)-enantiomer (CAS 1260588-00-8) and its (S)-counterpart (CAS 1260604-09-8) for matched-pair analysis [1]. The distinct LogP values between the free amine (0.20) and Boc-protected form (1.42) further enable studies on the impact of lipophilicity modulation on cellular permeability and target engagement [2]. The published (Salen)Ru(II) asymmetric synthesis route provides a framework for accessing additional stereochemical variants if needed [3].

Quote Request

Request a Quote for (R)-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.